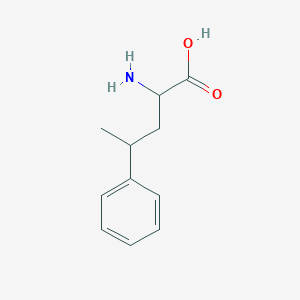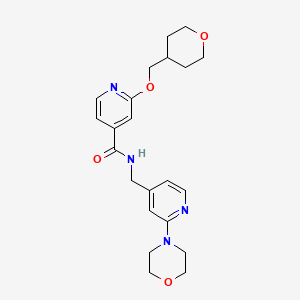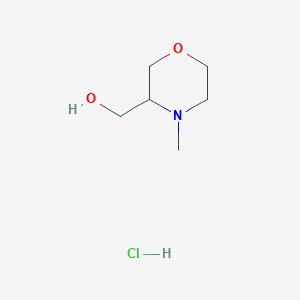![molecular formula C11H20N2 B2545784 (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287273-91-8](/img/structure/B2545784.png)
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine, also known as CP55940, is a synthetic cannabinoid that is commonly used in scientific research. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have a range of potential therapeutic applications. In
作用机制
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine is a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, mood, and appetite. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine has a range of biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It also has potential anti-cancer properties and has been shown to inhibit the growth of cancer cells. (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to affect various physiological processes, including blood pressure, heart rate, and body temperature.
实验室实验的优点和局限性
One advantage of using (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptors without interference from other receptors. However, (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine is also highly lipophilic and can be difficult to solubilize, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine. One area of interest is its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Another area of interest is its potential anti-cancer properties and its ability to inhibit the growth of cancer cells. Further research is also needed to understand the long-term effects of (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine on the body and its potential for addiction and abuse.
Conclusion:
In conclusion, (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine is a synthetic cannabinoid that is commonly used in scientific research. It has a range of potential therapeutic applications and has been found to have analgesic, anti-inflammatory, and neuroprotective properties. (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to affect various physiological processes. While there are advantages and limitations to using (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine in lab experiments, there are many potential future directions for research on this compound.
合成方法
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of cyclohexanone with 1,3-cyclohexadiene to form a bicyclo[1.1.1]pentane intermediate. This intermediate is then reacted with hydrazine to form the final product, (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine is commonly used in scientific research to study the effects of cannabinoid receptors on various physiological processes. It has been found to have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine is also used to study the effects of cannabinoids on the immune system and cancer cells.
属性
IUPAC Name |
(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-13-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h9,13H,1-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPYXUWJSSXELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)


![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)


![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)
![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)